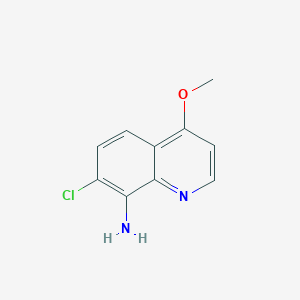

7-Chloro-4-methoxyquinolin-8-amine

Description

7-Chloro-4-methoxyquinolin-8-amine (CAS: 1394083-96-5) is a quinoline derivative characterized by a chloro substituent at position 7, a methoxy group at position 4, and an amine group at position 6. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in antimalarial and anticancer agents .

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

7-chloro-4-methoxyquinolin-8-amine |

InChI |

InChI=1S/C10H9ClN2O/c1-14-8-4-5-13-10-6(8)2-3-7(11)9(10)12/h2-5H,12H2,1H3 |

InChI Key |

NPJSYJVVPWPROX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC(=C(C2=NC=C1)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Isomer: 4-Chloro-6-methoxyquinolin-8-amine

A positional isomer, 4-Chloro-6-methoxyquinolin-8-amine (CAS: 266336-49-6), differs in the placement of the chloro and methoxy groups. Key comparisons include:

The isomer’s distinct substitution pattern likely impacts solubility, bioavailability, and target binding.

7-Chloroquinolin-4-amine Derivatives

describes N-substituted 7-chloroquinolin-4-amine derivatives (e.g., compounds 7a–7d), which share the 7-Cl and 4-NH₂ groups but lack the 8-NH₂ and 4-OCH₃ moieties. Key distinctions include:

- Synthetic Routes: These derivatives were synthesized via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(dba)₂, BINAP), achieving yields of 50–92% .

- Physical Properties : Melting points for 7a–7d range from 160–227°C, influenced by bulky adamantyl groups. The parent compound’s melting point is unspecified but could be lower due to reduced steric hindrance .

8-Methoxyquinazoline Derivatives

and highlight 8-methoxyquinazoline analogs (e.g., compound 13 and 18C), which replace the quinoline core with a quinazoline system. Comparative insights:

The quinazoline derivatives exhibit higher synthetic yields (e.g., 97.6% for compound 13) due to optimized coupling conditions (e.g., THF, K₂CO₃) . This suggests that the quinoline-quinazoline core difference significantly impacts reaction efficiency.

Piperazine-Modified 7-Chloroquinoline Amines

describes N-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amine (4), which introduces a piperazine-ethyl chain at the 4-amine. Comparisons:

- Bioactivity: Piperazine moieties enhance solubility and receptor affinity in antimalarial compounds, implying that this compound’s 8-NH₂ group may limit such modifications .

Research Implications

- Synthetic Challenges: The 8-amine group in this compound may complicate regioselective synthesis compared to 4-amine derivatives.

- Bioactivity Gaps : While analogs like 8-methoxyquinazolines show promise in oncology, the target compound’s biological profile remains underexplored.

- Structural Optimization : Introducing solubilizing groups (e.g., morpholine in ’s analog) could enhance the parent compound’s drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.